molecular formula C17H22N4O2 B2833142 tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 1389310-00-2

tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B2833142
CAS No.: 1389310-00-2
M. Wt: 314.389
InChI Key: LVMVFEYNINGLBE-LBPRGKRZSA-N
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Description

tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate is a complex organic compound that features a tert-butyl group, a quinazoline moiety, and a pyrrolidine ring

Preparation Methods

The synthesis of tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the quinazoline moiety: This step often involves the use of quinazoline derivatives and coupling reactions to attach the quinazoline ring to the pyrrolidine core.

    Attachment of the tert-butyl carbamate group: This is usually done through a carbamation reaction using tert-butyl chloroformate and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of quinazoline oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline moiety, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified quinazoline derivatives and altered pyrrolidine rings.

Scientific Research Applications

tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to bind to certain kinase enzymes, inhibiting their activity and thereby affecting various cellular pathways. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate can be compared to other quinazoline derivatives and pyrrolidine-containing compounds. Similar compounds include:

    Erlotinib: A quinazoline derivative used as an anti-cancer drug.

    Gefitinib: Another quinazoline-based drug with applications in cancer therapy.

    Pyrrolidine derivatives: Various compounds containing the pyrrolidine ring, used in pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-quinazolin-4-ylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)20-12-8-9-21(10-12)15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,20,22)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMVFEYNINGLBE-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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